molecular formula C33H45NO8 B13176026 TaxineB

TaxineB

Cat. No.: B13176026
M. Wt: 583.7 g/mol
InChI Key: XMZFIBDTPOUHMW-WUZHRMKGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within the Taxus Genus and Taxane (B156437) Alkaloids

The Taxus genus comprises evergreen trees and shrubs found across the Northern Hemisphere. These plants are well-known producers of a diverse group of secondary metabolites called taxanes nih.govmdpi.com. Taxanes are characterized by a unique diterpene core structure. While the genus is perhaps most famous for producing paclitaxel (B517696) (Taxol), a highly effective anticancer agent, it also contains a variety of other taxane alkaloids, including the complex mixture historically referred to as "taxine" nih.govwikipedia.orgtaylorandfrancis.com. Taxine (B1234092) B is identified as one of the major alkaloids within this mixture wikipedia.orgtaylorandfrancis.comebi.ac.uk. The amount of taxine alkaloids can vary depending on the specific Taxus species, with Taxus baccata and Taxus cuspidata often containing higher concentrations wikipedia.orgebi.ac.uk. Taxine alkaloids, including Taxine B, are present in most parts of the yew plant, excluding the fleshy red aril at.uaoup.com.

Historical Perspectives on Taxine B Investigation

The toxic nature of yew trees has been documented for millennia, with historical accounts from Greek and Roman writers noting instances of poisoning wikipedia.orgat.ua. Early attempts to isolate the poisonous substance from yew date back to 1828, when a bitter substance was isolated wikipedia.org. In 1856, a white alkaloid powder, named "taxine," was prepared from Taxus baccata foliage wikipedia.orgat.ua. This substance was later isolated in crystalline form in 1876 wikipedia.orgat.ua. For many years, "taxine" was believed to be a single compound wikipedia.orgat.ua. However, groundbreaking work in 1956 by Graf and Boeddeker revealed that taxine was, in fact, a complex mixture of alkaloids wikipedia.orgat.ua. Through techniques like electrophoresis, they successfully isolated two primary components, Taxine A and Taxine B wikipedia.orgat.ua. Taxine B was identified as the slower-moving band and constituted a significant portion of the alkaloid mixture, accounting for approximately 30% of the total alkaloid fraction extracted from T. baccata wikipedia.orgat.ua. The full chemical structure of Taxine B was later reported in 1991, following an earlier report in 1986 which was subsequently revised wikipedia.orgat.ua.

Significance of Taxine B in Natural Product Chemistry Research

Taxine B holds significance in natural product chemistry research for several reasons. As a major component of the taxine mixture, its isolation, characterization, and structural elucidation have been crucial in understanding the complex phytochemistry of the Taxus genus wikipedia.orgat.ua. Research into Taxine B has contributed to the broader knowledge of taxane alkaloids, a class of compounds with diverse biological activities nih.govmdpi.com.

Furthermore, the structural complexity of Taxine B presents interesting challenges and opportunities for chemical analysis and synthesis researchgate.netresearchgate.net. Studies have employed various analytical techniques, including high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR), to isolate, identify, and characterize Taxine B and related compounds oup.comresearchgate.netresearchgate.netasianpubs.org.

While much research on Taxus has focused on paclitaxel due to its therapeutic applications, the presence and relatively high concentration of Taxine B in yew species make it a notable compound for ongoing investigation within the field of natural products wikipedia.orgjpccr.eu. Research continues to explore its properties and its relationship to other taxanes found in these plants wikipedia.orgjpccr.eu.

Detailed Research Findings and Data

Early research established that the substance initially termed "taxine" was a mixture. Electrophoresis studies in 1956 by Graf and Boeddeker were pivotal in separating this mixture into components, notably Taxine A and Taxine B. wikipedia.orgat.ua

ComponentElectrophoretic MobilityApproximate Percentage of Total Alkaloid Mixture (T. baccata)
Taxine AFastest moving band1.3% wikipedia.orgat.ua
Taxine BSlower moving band30% wikipedia.orgat.ua

The chemical structure of Taxine B (C₃₃H₄₅NO₈) was a subject of detailed investigation, with its full structure being reported in 1991 wikipedia.orgnih.gov. Isotaxine B (C₃₃H₄₅NO₈), a structural isomer of Taxine B, has also been identified as a major constituent in alkaloid fractions from Taxus species at.ua.

Research has also focused on methods for isolating and detecting Taxine B. Studies have utilized techniques such as solid-phase extraction (SPE) followed by HPLC coupled to tandem mass spectrometry (HPLC-ESI-MS-MS) for the analysis of Taxine B in various matrices. researchgate.net

Analytical Technique Used for Taxine B AnalysisApplicationReference
ElectrophoresisSeparation of Taxine A and Taxine B wikipedia.orgat.ua
HPLC, MS, NMRIsolation and characterization oup.comresearchgate.net
HPLC-ESI-MS-MSDetection and quantification in biological samples researchgate.net
GC-MSIdentification of taxines asianpubs.org

Studies on the distribution of taxine alkaloids within Taxus baccata have indicated their presence primarily in the cortex of one-year-old sprigs, alongside other taxanes like taxinine (B26179) M and baccatin (B15129273) IV. ebi.ac.uk

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C33H45NO8

Molecular Weight

583.7 g/mol

IUPAC Name

[(1R,2S,3R,5S,8R,9R,10R)-10-acetyloxy-1,2,9-trihydroxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (3S)-3-(dimethylamino)-3-phenylpropanoate

InChI

InChI=1S/C33H45NO8/c1-18-23(36)17-33(40)29(38)27-19(2)24(42-25(37)16-22(34(7)8)21-12-10-9-11-13-21)14-15-32(27,6)30(39)28(41-20(3)35)26(18)31(33,4)5/h9-13,22,24,27-30,38-40H,2,14-17H2,1,3-8H3/t22-,24-,27-,28+,29-,30-,32+,33-/m0/s1

InChI Key

XMZFIBDTPOUHMW-WUZHRMKGSA-N

Isomeric SMILES

CC1=C2[C@H]([C@@H]([C@@]3(CC[C@@H](C(=C)[C@H]3[C@@H]([C@](C2(C)C)(CC1=O)O)O)OC(=O)C[C@@H](C4=CC=CC=C4)N(C)C)C)O)OC(=O)C

Canonical SMILES

CC1=C2C(C(C3(CCC(C(=C)C3C(C(C2(C)C)(CC1=O)O)O)OC(=O)CC(C4=CC=CC=C4)N(C)C)C)O)OC(=O)C

Origin of Product

United States

Isolation, Extraction, and Purification Methodologies

Plant Material Sourcing and Preparation for Extraction

The initial stage in the isolation of Taxine (B1234092) B involves the careful selection and preparation of the plant material from Taxus species.

Taxus Species and Plant Part Selection for Taxine B Content Studies

Taxine alkaloids, including Taxine B, are present in most parts of Taxus plants, with the exception of the fleshy red aril surrounding the seed. wikipedia.orgdvm360.comtaylorandfrancis.comaspcapro.org Different Taxus species and plant parts exhibit varying concentrations of taxine alkaloids. Taxus baccata (European yew) and Taxus cuspidata are generally reported to contain higher amounts of taxine alkaloids compared to other species like Taxus brevifolia (Pacific yew), which has lower concentrations. ebi.ac.ukwikipedia.orgaspcapro.org Studies have focused on the leaves (needles) and seeds as primary sources for extraction. ebi.ac.uktaylorandfrancis.comevitachem.com The concentration of taxines in the plant can also be influenced by seasonal changes, with higher concentrations potentially observed during winter. taylorandfrancis.comaspcapro.org Plant material, whether fresh or dried, can be used for extraction. google.com Preparation typically involves drying the harvested plant material and then grinding or crushing it to increase the surface area for extraction. evitachem.comasianpubs.org

Classical and Modern Extraction Techniques

Various extraction techniques are employed to separate Taxine B and other taxine alkaloids from the prepared plant material. These methods range from traditional solvent-based approaches to more modern techniques like supercritical fluid extraction and ultrasound-assisted extraction.

Solvent-Assisted Extraction Approaches

Solvent extraction is a widely used method for isolating taxine alkaloids from Taxus species. This technique leverages the differential solubility of compounds in various solvents. mdpi.com Ethanol (B145695) and methanol (B129727) are commonly used organic solvents for the extraction of taxane (B156437) compounds, including taxine alkaloids, due to their effectiveness. evitachem.commdpi.comenvironmentaljournals.org

One approach involves mixing the plant material with an extracting solvent mixture, such as ethanol in water (e.g., 50% to 80% ethanol by volume). google.comgoogle.com This process extracts a crude mixture of taxanes. google.com Another method utilizes methanol or ethanol for solvent extraction from dried leaves and seeds. evitachem.com Acidic conditions, such as using 0.5% sulphuric acid, have also been employed for taxine extraction from dried needles, yielding an extract. asianpubs.orgyoutube.com Hot extraction methods, like Soxhlet extraction using ethanol or hexane, are also utilized. environmentaljournals.org

Following the initial extraction, further solvent-solvent extraction or partitioning steps may be used to remove water-soluble materials from the less water-soluble taxanes. google.com Solvents like chloroform, benzene, or ligroin have been described for these partitioning steps. google.com

Supercritical Fluid Extraction (SFE) Applications

Supercritical Fluid Extraction (SFE) is a modern technique that utilizes supercritical fluids, such as carbon dioxide, often with a co-solvent like ethanol, to extract bioactive compounds from plant materials. mdpi.comresearchgate.netnih.gov SFE offers advantages such as being environmentally friendly and efficient. mdpi.com The solubility of solutes in supercritical fluids is pressure-dependent, and this property is exploited in SFE for extraction and fractionation. phasex4scf.com By optimizing parameters like temperature, pressure, and the ratio of co-solvent, selective extraction of specific components can be achieved. mdpi.com While SFE has been applied to extract taxanes like paclitaxel (B517696) and baccatin (B15129273) III from Taxus species, demonstrating higher selectivity compared to conventional liquid extraction, its specific application for isolating Taxine B is also explored within the broader context of taxine alkaloid extraction. researchgate.netphasex4scf.comresearchgate.net

Ultrasound-Assisted Extraction (UAE)

Ultrasound-Assisted Extraction (UAE) is another modern technique that utilizes ultrasound waves to enhance the extraction of bioactive compounds from plant matrices. mdpi.commdpi.comresearchgate.net The cavitation effect produced by ultrasound waves in a liquid medium disrupts plant cell walls, facilitating solvent penetration and improving extraction efficiency and yield. mdpi.commdpi.comresearchgate.net UAE can be performed with various solvents, including ethanol and methanol, which are effective for extracting taxane compounds. mdpi.comaksaray.edu.tr This method is considered a greener technology due to reduced solvent consumption, shorter extraction times, and lower energy input compared to some conventional techniques. mdpi.comresearchgate.net UAE has been successfully applied in the extraction of taxoids from Taxus species, and it can be used in conjunction with other methods like anti-solvent recrystallization for purification. mdpi.commdpi.com

Chromatographic Separation and Purification Strategies

Following the initial extraction, chromatographic techniques are essential for separating Taxine B from the complex mixture of compounds present in the crude extract and achieving a high level of purity.

Various chromatographic methods are employed for the separation and purification of taxine alkaloids, including Taxine B. High-Performance Liquid Chromatography (HPLC) is a widely used technique for both analytical and preparative separation of taxanes. evitachem.comenvironmentaljournals.orgnih.govresearchgate.net Reversed-phase HPLC, often using C18 columns, is commonly utilized for the separation of taxine B and other taxine alkaloids. ebi.ac.ukresearchgate.netnih.gov The mobile phase typically consists of a mixture of water and organic solvents like acetonitrile (B52724) or methanol. google.comenvironmentaljournals.orggoogle.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS) are powerful hyphenated techniques used for the identification and quantification of Taxine B in complex samples, including plant extracts and biological matrices. ebi.ac.uknih.govresearchgate.netnih.gov These methods provide high sensitivity and specificity for detecting Taxine B and its isomers. nih.gov

Other chromatographic techniques mentioned in the context of taxine or taxane separation include Thin Layer Chromatography (TLC) for preliminary isolation nih.gov and Solid-Phase Extraction (SPE) as a sample preparation step before chromatographic analysis, which has shown good recovery rates for taxine B. ebi.ac.uknih.govresearchgate.net Normal phase chromatography using silica (B1680970) gel as an absorbent is also employed, sometimes in tandem columns, with solvent systems like hexane-ethyl acetate (B1210297) gradients. google.comgoogle.com Anti-solvent recrystallization, where a less soluble anti-solvent is added to a solution of the extract, can be used as a preliminary purification step for taxanes, including those from Taxus cuspidata extracts. mdpi.commdpi.com

Detailed research findings often involve the optimization of chromatographic conditions, such as the stationary phase, mobile phase composition, flow rate, and detection parameters, to achieve efficient separation and accurate quantification of Taxine B. For instance, an LC-MS-MS method for detecting taxine B and isotaxine B used an RP(18) column and multiple reaction monitoring with specific m/z values for detection. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and identification of taxine B and other taxoids from Taxus extracts asianpubs.orgtandfonline.comtandfonline.com. HPLC coupled with diode-array detection (HPLC-DAD) or mass spectrometry (HPLC-ESI-MS-MS) is employed for the analysis of various Taxus ingredients, including taxine B researchgate.netebi.ac.uk. HPLC methods have been developed for the in-series analysis of taxine B and isotaxine B in Taxus needles tandfonline.comtandfonline.com. A reversed-phase HPLC method using a C18 column with a gradient elution of acetonitrile and water with trifluoroacetic acid has been shown to clearly resolve taxine B and isotaxine B tandfonline.com.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another technique utilized in the analysis of taxine B, although less frequently than LC-MS based methods for the intact compound researchgate.netoup.com. GC-MS is often employed for the determination of 3,5-dimethoxyphenol (B141022) (3,5-DMP), an aglycone of taxicatine and a marker of Taxus poisoning, which can be detected in biological samples after derivatization researchgate.netebi.ac.ukoup.com. While GC-MS can identify components of the taxine mixture after silylation, allowing for the identification of taxine B, isotaxine B, and 2-deacetyltaxine A, HPLC provides better separation of the various taxine components asianpubs.org.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the detection and quantitative determination of taxine B and isotaxine B in biological samples such as blood, urine, and gastric content researchgate.netebi.ac.uk. This technique is considered a gold standard for the direct screening of yew phytochemicals in body fluids researchgate.net. LC-MS/MS methods often involve solid-phase extraction (SPE) as a sample preparation step before chromatographic separation on a reversed-phase column researchgate.netebi.ac.uk. Detection is typically performed using multiple reaction monitoring (MRM) to enhance specificity researchgate.netebi.ac.uk. For instance, a method utilizing LC-MS/MS for taxine B and isotaxine B detection used a precursor ion at m/z 584.2 and product ions at m/z 194.3 and m/z 107.1 researchgate.netebi.ac.uk.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) has been used as a preliminary method for isolating taxines from Taxus leaves and for their extraction researchgate.netebi.ac.uk. TLC can be used to compare the chemical composition of Taxus samples unirioja.es. While TLC can be used for the separation of taxoids, including basic taxoids like taxine B, more advanced techniques like HPLC and LC-MS are generally preferred for higher resolution and sensitivity at.uaresearchgate.netresearchgate.net.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a common sample preparation technique used in conjunction with chromatographic methods like LC-MS/MS for the analysis of taxine B in biological matrices researchgate.netebi.ac.uknih.govnel.edu. SPE procedures help to extract and concentrate taxine B from complex samples, removing interfering substances researchgate.net. For example, SPE using RP(18) columns has been employed for the preparation of biological samples, yielding good recovery rates for taxine B and isotaxine B researchgate.netebi.ac.uk. SPE technology, particularly using macroporous resin adsorption, has also been shown to be effective in the separation and enrichment of taxane compounds from Taxus extracts mdpi.com.

Antisolvent Recrystallization Methodologies

Antisolvent recrystallization is a purification method that can be applied to taxane compounds, including those related to taxine B, by exploiting differences in solubility in a solvent and an antisolvent mdpi.commdpi.com. This method typically involves dissolving the crude extract in a suitable solvent and then adding an antisolvent in which the target compound has lower solubility, causing it to crystallize out of the solution mdpi.commdpi.com. For taxanes, methanol can be used as a solvent and water or n-hexane as an antisolvent mdpi.commdpi.com. Optimization of parameters such as crude extraction concentration, antisolvent to solvent ratio, deposition temperature, and deposition time are crucial for maximizing purity and recovery mdpi.com.

Challenges in Taxine B Isolation and Purity Assessment

Several challenges exist in the isolation and purity assessment of taxine B. Taxine B is part of a complex mixture of structurally similar alkaloids found in Taxus species, making its selective isolation difficult wikipedia.orgat.ua. Obtaining pure taxine B can be challenging due to the presence of numerous other taxoids and plant components in crude extracts at.uamdpi.com. Furthermore, taxine B and isotaxine B are structural isomers, and their separation can require optimized chromatographic conditions tandfonline.comresearchgate.net. The lack of commercial availability of pure taxine B and isotaxine B standards can also pose a challenge for research and analytical method validation at.uaresearchgate.netebi.ac.uk. Traditional purification methods like column chromatography can be time-consuming and may lead to product loss, and separating compounds with similar molecular weights, like various taxanes, can be difficult using these methods mdpi.com. Assessing the purity of isolated taxine B requires sensitive and specific analytical techniques that can differentiate it from closely related compounds tandfonline.comresearchgate.netebi.ac.uk.

Structural Elucidation and Confirmation

Spectroscopic Techniques for Structure Determination

Spectroscopic methods have been crucial in unraveling the molecular architecture of Taxine (B1234092) B. These techniques provide detailed information about the functional groups, connectivity, and spatial arrangement of atoms within the molecule.

Mass Spectrometry (MS)

Mass Spectrometry (MS) plays a vital role in determining the molecular weight and elemental composition of Taxine B, as well as providing insights into its fragmentation pattern. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), including tandem mass spectrometry (LC-MS/MS), have been used for the identification and characterization of Taxine B. asianpubs.orgnih.govacs.orgresearchgate.netoup.com The molecular ion peak in the mass spectrum provides the molecular weight, while the fragmentation pattern helps in piecing together the different parts of the molecule. For example, the mass spectrum of bisilylated Taxine B shows a peak at m/z = 727, corresponding to the molecular ion. asianpubs.org LC-MS/MS methods have been developed for the detection and quantification of Taxine B, often monitoring specific mass transitions such as m/z 584.2 as the precursor ion and m/z 194.3 and m/z 107.1 as product ions. researchgate.netebi.ac.uk These fragmentation patterns are indicative of specific substructures within the taxine molecule, such as the loss of a fragment corresponding to 3-dimethylamino-3-phenylpropionic acid. researchgate.netscispace.com

Early Spectrophotometric and Infrared Analyses

In the earlier stages of taxine research, spectrophotometric and infrared (IR) analyses were utilized to characterize the taxine mixture and its components. asianpubs.org Spectrophotometry was used to determine the distribution of total taxines. asianpubs.org Infrared spectroscopy provided information about the functional groups present in the molecule, such as hydroxyl, carbonyl, and ester groups, through characteristic absorption bands. researchgate.net While less definitive for complete structural elucidation compared to NMR and MS, these early techniques provided initial clues about the nature of the compounds present in yew extracts.

Evolution of Taxine B Structural Understanding

The understanding of the structure of Taxine B has evolved over time. Initially, "taxine" was believed to be a single compound. wikipedia.org However, in 1956, research revealed that taxine was a mixture of heterogeneous compounds, leading to the recognition of major components like Taxine A and Taxine B. at.uawikipedia.org Taxine B was identified as a significant constituent, representing approximately 30% of the total alkaloid fraction in Taxus baccata. at.ua The structure of Taxine B was first reported in 1986, and this structure was subsequently revised in 1991 through further spectroscopic studies. at.ua X-ray crystallographic analysis has also contributed to confirming the structure of related taxanes, providing definitive three-dimensional information. biocrick.com The ongoing research utilizing advanced spectroscopic and chromatographic techniques continues to refine the understanding of Taxine B and related compounds.

Isomeric Forms: Research on Isotaxine B

Research has identified Isotaxine B as a structural isomer of Taxine B, also present as a major constituent in the alkaloid fractions of Taxus species. at.uaasianpubs.orgebi.ac.uk Isotaxine B shares the same molecular formula as Taxine B, C33H45NO8. at.ua The presence of both isomers in yew extracts has necessitated analytical methods capable of distinguishing between them. researchgate.netebi.ac.uk LC-MS/MS methods, for instance, have been developed to simultaneously detect and quantify both Taxine B and Isotaxine B in biological samples, utilizing the same precursor ion (m/z 584.2) but relying on chromatographic separation and specific fragmentation patterns for differentiation. researchgate.netebi.ac.ukscispace.com While difficult to separate by some methods like HPLC, studies have shown that derivatives, such as their cinnamates, can be separated by column chromatography. uodiyala.edu.iq Research on Isotaxine B contributes to a comprehensive understanding of the complex alkaloid profile of Taxus plants.

Biosynthetic Pathways and Precursors

Enzymatic Components and Genetic Regulation of Taxine (B1234092) B Biosynthesis

The enzymatic machinery involved in the biosynthesis of the taxane (B156437) core, which serves as the foundation for Taxine B, includes a variety of enzymes. The first committed step is catalyzed by taxadiene synthase (TXS), which cyclizes GGPP to taxadiene. wikidata.orgnih.govuni.lunih.govwikidata.orgfishersci.cawikipedia.orgnih.gov Following this, a suite of cytochrome P450 hydroxylases and acyltransferases modify the taxadiene scaffold through a series of regioselective and stereoselective reactions. Enzymes such as taxadiene-5α-hydroxylase (T5αOH) initiate oxygenation of the taxane core. thegoodscentscompany.comnih.govuni.lunih.govlipidmaps.orgnih.govresearchgate.net Other hydroxylases, including T13αOH, T10βOH, T14βOH, T2αOH, T7βOH, T9αH, and T1βH, are known to introduce hydroxyl groups at various positions on the taxane skeleton in the general taxane pathway. wikidata.orgthegoodscentscompany.comuni.lunih.govlipidmaps.orgwikipedia.org Acyltransferases like taxadien-5α-ol-O-acetyltransferase (TAT), 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT), taxane 2α-O-benzoyl transferase (TBT), and baccatin (B15129273) III 13-O-(3-amino-3-phenylpropanoyl) transferase (BAPT) are involved in attaching acetyl and benzoyl groups to the taxane core or side chain precursors in the biosynthesis of other taxanes. wikidata.orgthegoodscentscompany.comuni.lunih.govfishersci.cawikipedia.orgnih.govwikipedia.org While many of these enzymes likely participate in the formation of the Taxine B core structure, the specific enzymes responsible for the synthesis and attachment of the unique (3R)-3-(dimethylamino)-3-phenylpropanoate side chain of Taxine B are not clearly defined in the provided search results.

The genetic regulation of taxane biosynthesis in Taxus species is complex and involves the coordinated expression of the genes encoding these biosynthetic enzymes. Studies have indicated that the expression of many taxane biosynthetic genes is upregulated in response to elicitors such as methyl jasmonate, suggesting transcriptional control of the pathway. wikipedia.orgwmcloud.orguni.lunih.gov Transcription factors, including those from the AP2/ERF, WRKY, MYC, and MYB families, have been implicated in regulating the expression of taxane biosynthetic genes. wmcloud.org However, the specific genetic regulatory mechanisms solely governing Taxine B biosynthesis, particularly the steps unique to its side chain formation and attachment, require further investigation.

Synthetic and Semisynthetic Approaches to Taxine B and Analogues

Chemical Synthesis of Taxane (B156437) Cores and Analogues

The total chemical synthesis of the taxane core, a highly oxygenated and complex tetracyclic system, has been a significant challenge in organic chemistry. google.comuni-konstanz.denih.gov Various strategies have been developed to construct this intricate skeleton from simpler starting materials. google.comresearchgate.netnih.govescholarship.org These approaches often involve the construction of the A, B, and C rings, followed by the introduction of the D-ring (the oxetane (B1205548) ring) and the various oxygen functionalities and side chains. google.com

Semisynthesis Utilizing Taxine (B1234092) B as a Starting Material

Semisynthesis from naturally abundant taxanes, such as 10-deacetylbaccatin III and Taxine B, is a more practical approach for obtaining various taxane analogues. mdpi.compnas.org Taxine B, found in the leaves of Taxus baccata, can be converted into derivatives with structural changes at various positions, including C1, C2, and C4. ebi.ac.ukacs.org This approach leverages the existing complex taxane skeleton provided by nature, focusing on targeted chemical modifications to alter the properties and potentially the biological activity of the resulting compounds. nih.gov

Derivatization Strategies for Structural Modification

Derivatization strategies for modifying Taxine B and other taxanes involve targeting specific functional groups on the taxane core. mdpi.com Common sites for modification include the hydroxyl groups at various positions (e.g., C1, C2, C7, C10, C13), the acetyl groups, and the benzoyl group. mdpi.comvt.edu These modifications can involve acylation, alkylation, oxidation, or the introduction of new functional handles. vt.edu For instance, methods for introducing a benzoyl function at C2 have been developed. acs.org The choice of derivatization strategy depends on the desired structural changes and the target analogue.

Synthesis of D-ring Modified Taxoids from Taxine B

The D-ring, a four-membered oxetane ring present in many biologically active taxanes like paclitaxel (B517696) and docetaxel (B913), is a key feature influencing their activity. researchgate.net Modifications of this ring system are an area of interest in taxane analogue synthesis. Semisynthetic routes from precursors like 10-deacetylbaccatin III or Taxine B have been explored to create D-ring modified taxoids. rsc.orgacs.orgnih.govacs.org

Novel Taxane Analogue Development

Research continues into the development of novel taxane analogues with altered properties, including improved efficacy, reduced toxicity, or the ability to overcome drug resistance. researchgate.netnih.gov This involves both the synthesis of new structures based on the taxane scaffold and the exploration of alternative core structures. escholarship.orgresearchgate.net Strategies include creating prodrugs by attaching various groups, such as weak bases or targeting ligands like vitamins, to the taxane core to improve delivery and selectivity. mdpi.comliposomes.ca

Pharmacological Mechanisms of Action

Molecular Targets and Receptor Interactions

Taxine (B1234092) B exerts its effects by modulating the function of key ion channels in cardiac cell membranes. researchgate.netnih.govdvm360.comresearchgate.netnih.govscispace.comsteinem.orgtaylorandfrancis.comtandfonline.comcambridge.org

Sodium Channel Modulation

Taxine B acts as an antagonist of fast cardiac sodium channels. dvm360.comscispace.comsteinem.orgtandfonline.com This interaction leads to a blockade of sodium entry into myocardial cells during phase 0 depolarization of the action potential. scispace.com The consequence is a slowed rate of depolarization and a widening of the QRS complex on an electrocardiogram. scispace.comat.ua This mechanism is similar to that of Class I antiarrhythmic drugs. dvm360.comscispace.comat.ua

Calcium Channel Antagonism

Taxine B is a potent antagonist of voltage-gated calcium channels, specifically the L-type calcium channels found in cardiac and smooth muscle. dvm360.comscispace.comtaylorandfrancis.comtandfonline.comnih.gov Inhibition of these channels reduces the influx of extracellular calcium into myocardial cells. scispace.com This effect is comparable to the action of Class IV antiarrhythmic drugs, such as verapamil, although taxines exhibit greater cardioselectivity. researchgate.netdvm360.comwikipedia.org The blockade of calcium channels contributes to decreased myocardial contractility and slowed conduction velocity. scispace.comcambridge.org

Potential Interactions with Potassium Channels

While the primary mechanisms involve sodium and calcium channels, there is some evidence suggesting potential interactions with potassium channels. The absence of the P wave on an ECG during yew intoxication has led to the suspicion of Taxine interference with potassium ion channels. jpccr.eu Studies on isolated guinea pig ventricular cells have shown inconsistent effects on the outward potassium current. jpccr.eu Modulating potassium ion channels could have implications for potential therapeutic applications, such as in the development of antimalarial drugs, as certain potassium channels are targets for Plasmodium falciparum. jpccr.eu

Cellular and Subcellular Effects

The molecular interactions of Taxine B translate into significant effects at the cellular and subcellular levels within the myocardium. researchgate.netnih.govscispace.comnih.govtermedia.pldrugs.com

Influence on Myocardial Cell Electrophysiology

By blocking sodium and calcium channels, Taxine B disrupts the normal electrical activity of myocardial cells. researchgate.netnih.govscispace.comnih.govtermedia.pldrugs.com The inhibition of fast sodium channels reduces the maximum rate of depolarization, affecting the rapid upstroke of the action potential. scispace.comat.ua Calcium channel antagonism impacts the plateau phase of the action potential and slows conduction through the atrioventricular node. scispace.com These combined effects lead to impaired atrioventricular and intraventricular conduction, contributing to various arrhythmias, including bradycardia, conduction blocks, and widened QRS complexes. scispace.comat.uatermedia.pl

Regulation of Cytoplasmic Calcium Concentrations

Despite blocking calcium influx through L-type channels, Taxine B has been reported to increase cytoplasmic calcium concentrations in cardiac myocytes. researchgate.netnih.govresearchgate.netscispace.comsteinem.orgtaylorandfrancis.comtandfonline.comcambridge.orgwikipedia.orgdrugs.com This apparent paradox suggests complex mechanisms that may involve the release of calcium from intracellular stores or interference with calcium extrusion mechanisms. The elevated cytoplasmic calcium levels contribute to the cardiotoxic effects and can trigger delayed afterdepolarizations, potentially leading to arrhythmias. wikipedia.org

Induction of Apoptosis in Specific Cell Types

Research indicates that Taxine B may induce apoptosis in certain cell types. evitachem.com While the precise pathways involved require further investigation, studies on related taxane-derived compounds, such as 7-deacetyl-taxine B and 5-cinnamoyloxy-Taxin B, have explored their protective effects against oxidative stress-induced apoptosis in SK-N-SH cells. biocrick.com These studies observed that treatment with these compounds alleviated mitochondrial dilation, reduced chromatin margination, and decreased the rate of apoptosis induced by hydrogen peroxide. biocrick.com They also noted a significant decrease in reactive oxygen species (ROS) and a reduction in mitochondrial membrane potential (MMP) in treated cells. biocrick.com While these findings pertain to derivatives, they suggest a potential for Taxine B or related structures to influence apoptotic pathways, possibly through mitigating oxidative stress or affecting mitochondrial function.

Microtubule Dynamics and Taxane-Related Mechanisms (if distinct for Taxine B)

While the broader class of taxanes, including paclitaxel (B517696) and docetaxel (B913), are well-established for their mechanism involving the disruption of microtubule function, the primary reported mechanism of action for Taxine B centers on its effects on ion channels, particularly in cardiac tissue. nih.govnih.govat.uanih.govresearchgate.net Taxanes like paclitaxel stabilize microtubules by promoting polymerization and inhibiting depolymerization, leading to mitotic arrest and apoptosis in rapidly dividing cells. wikipedia.orgmedcraveonline.comnih.govnih.govnih.gov

In contrast, Taxine B is primarily known to block sodium and calcium channels, with a preferential effect on cardiac myocytes. nih.govnih.govat.uanih.govresearchgate.net This channel blockade disrupts electrical conduction within the heart, leading to cardiac dysfunctions such as arrhythmias. nih.govnih.govevitachem.comat.uanih.govresearchgate.net While some sources broadly mention that taxines disrupt microtubule function nih.gov, the detailed research on Taxine B specifically highlights its ion channel activity as the principal mechanism of toxicity. nih.govevitachem.comat.uanih.govresearchgate.net This suggests that while Taxine B shares a structural lineage with microtubule-targeting taxanes, its dominant acute pharmacological effect appears to be mediated through ion channel modulation rather than direct microtubule interference.

Comparative Analysis of Taxine B’s Mechanism with Other Taxanes (e.g., Paclitaxel)

Taxine B and paclitaxel, despite both being taxane-derived compounds found in Taxus species, exhibit fundamentally different primary mechanisms of action. wikipedia.orgnih.govnih.gov

FeatureTaxine BPaclitaxel (Taxol)
Primary MechanismIon channel blockade (Na+ and Ca2+), primarily in cardiac myocytes nih.govnih.govevitachem.comat.uanih.govresearchgate.netMicrotubule stabilization wikipedia.orgmedcraveonline.comnih.govnih.govnih.gov
Cellular TargetIon channels in cardiac tissue nih.govnih.govevitachem.comat.uanih.govresearchgate.netTubulin/Microtubules wikipedia.orgmedcraveonline.comnih.govnih.govnih.gov
Main Pharmacological EffectCardiotoxicity, arrhythmias nih.govnih.govevitachem.comat.uanih.govresearchgate.netInhibition of cell division, apoptosis in cancer cells wikipedia.orgmedcraveonline.comnih.govnih.govnih.gov
Therapeutic UseNo established medical uses wikipedia.orgWidely used chemotherapy agent wikipedia.orgnih.govwikipedia.org

In contrast, Taxine B's primary and most well-documented mechanism is the inhibition of sodium and calcium channels, predominantly in cardiac cells. nih.govnih.govat.uanih.govresearchgate.net This action is similar to that of certain antiarrhythmic drugs, although taxines are reported to be more cardioselective. wikipedia.orgnih.gov Taxine B has been shown to affect atrioventricular (AV) conduction and increase QRS duration in isolated heart preparations. at.ua While paclitaxel's effects on microtubules are the basis for its chemotherapeutic activity, Taxine B's ion channel modulation underlies its acute cardiotoxicity. wikipedia.orgnih.govat.uanih.govresearchgate.net

Although both compounds are derived from yew trees and share the broader taxane (B156437) structural class, their distinct primary molecular targets and resulting pharmacological effects highlight a divergence in their mechanisms of action.

Structure Activity Relationship Sar Studies

Identification of Key Structural Features for Biological Activity

Taxine (B1234092) B exerts its primary toxic effect by interfering with myocardial sodium and calcium channels, leading to disruptions in cardiac electrical conduction and increased intracellular calcium concentrations. fishersci.cawikipedia.orgwikipedia.orgwikipedia.orgwikidata.orgscilit.com This mechanism is similar to that of certain calcium channel blockers, although taxines, including Taxine B, are reported to be more cardioselective. fishersci.cawikipedia.orgscilit.com Taxine B is considered the most potent among the taxine alkaloids in terms of cardiotoxicity. scilit.com

Studies involving semisynthesis of analogs derived from Taxine B, particularly in the context of exploring potential cytotoxic activity (distinct from Taxine B's primary cardiotoxicity), have provided some insights into the importance of specific positions on the taxane (B156437) scaffold. For instance, 7-deoxypaclitaxel (B1244737) analogs synthesized from Taxine B with structural changes at C1, C2, and C4 showed very little or no cytotoxic activity, potentially due to a nonacylated hydroxyl group at C4. fishersci.atwikidata.org This suggests that the functionalization at these positions, particularly C4, can significantly influence the biological effects, although this observation pertains to cytotoxicity rather than cardiotoxicity. For paclitaxel (B517696), the C-2 benzoyl group and the taxane ring system are considered essential for microtubule binding. pubcompare.ai

Impact of Functional Group Modifications on Pharmacological Effects

Modifications to the functional groups of Taxine B can potentially alter its pharmacological profile. Like other alkaloids, Taxine B can undergo various chemical reactions, including oxidation, reduction, and substitution, which can lead to changes in its functional groups and, consequently, its biological activity. fishersci.ca

Research on taxanes, including studies utilizing Taxine B as a starting material for synthesizing analogs, highlights the impact of functional group modifications at various positions on the taxane core. While direct studies on how modifications specifically affect Taxine B's cardiotoxicity are limited in the provided data, broader taxane SAR indicates that positions such as C1, C2, C4, C7, C9, C10, and C14 can influence bioactivity and bioavailability. pubcompare.ai For example, in paclitaxel, modifications at the C-2 benzoyl group have been shown to impact cytotoxic activity. fishersci.co.uk The C-13 side chain is also recognized for its role in specific binding interactions. pubcompare.ai The importance of the oxetane (B1205548) ring, a feature of the taxane scaffold, was historically considered absolute for activity in some taxanes, although more recent analyses suggest potential for replacement. nih.gov

Studies converting Taxine B into 7-deoxypaclitaxel analogs with modifications at C1, C2, and C4 demonstrated that these changes resulted in compounds with negligible cytotoxic activity compared to paclitaxel. fishersci.atwikidata.org This underscores the sensitivity of biological activity to structural alterations, even when the core scaffold is related.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Taxoids

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build predictive models that correlate the biological activity of compounds with their structural and physicochemical properties. uni.lu QSAR studies have been applied to taxane derivatives to understand the relationship between their chemical structures and inhibitory activities, particularly in the context of anticancer research. nih.gov

These studies suggest that steric and hydrophobic parameters of substituents on the taxane scaffold are significant determinants of activity, with molar refractivity identified as a major contributing factor. nih.gov QSAR models aim to predict the biological activity of compounds based on these parameters. uni.lu While QSAR has been utilized for various taxane analogues to predict activities like anticancer effects uni.lunih.gov, specific QSAR studies focused on modeling the cardiotoxic activity of Taxine B or its derivatives based on structural descriptors were not detailed in the provided search results. The application of QSAR to Taxine B's cardiotoxicity would involve identifying and quantifying structural features that influence its interaction with cardiac ion channels.

Conformational Analysis and Receptor Binding Specificity

The biological activity of a molecule is dependent on its ability to adopt a conformation that allows for favorable interactions with its biological target. Conformational analysis studies the preferred three-dimensional arrangements of a molecule. For flexible molecules like natural products, conformational flexibility can influence their transport, solubility, selectivity, and binding to receptors. citeab.comnih.gov Optimum binding requires a complementary spatial fit between the ligand's structural features and the receptor's binding site. citeab.comnih.gov

Taxine B exerts its cardiotoxic effects by interacting with sodium and calcium channels in cardiac tissues. fishersci.cawikipedia.orgwikipedia.orgwikipedia.orgwikidata.orgscilit.com This interaction leads to an increase in intracellular calcium concentration and subsequent effects on heart rate, blood pressure, and contractility. fishersci.ca The mechanism is described as being similar to calcium channel blockers, with taxines showing greater cardioselectivity. fishersci.cawikipedia.orgscilit.com

While the provided information identifies the ion channels as the targets of Taxine B, detailed conformational analysis of Taxine B specifically and how its preferred conformation(s) dictate its precise binding mode and specificity to these cardiac ion channels were not extensively described in the search results. Studies on other taxanes, such as paclitaxel's interaction with beta-tubulin, highlight the importance of specific conformations (e.g., a T-shaped structure) for optimal binding and activity at their respective targets. nih.govwmcloud.org These studies demonstrate the general principle that the three-dimensional shape of a taxoid molecule plays a crucial role in its receptor binding specificity and subsequent biological effect. Understanding the specific conformational preferences of Taxine B and how they align with the binding sites on cardiac sodium and calcium channels would provide a more detailed picture of its cardiotoxic mechanism.

Summary of Key Structural Features and Reported Impact on Activity (Based on Available Data)

Structural Feature / PositionReported Impact on Activity (Primarily from Taxane Studies or Taxine B Analogs)Notes
Bicyclic Core StructureEssential component of the taxine/taxoid scaffold. wikipedia.orgForms the basic framework.
Nitrogen AtomsCritical for biological activity. wikipedia.orgCharacteristic feature of alkaloids.
StereochemistryPlays a significant role in interaction with biological targets. wikipedia.orgSpecific spatial arrangement is important.
C4 Functional GroupNonacylated hydroxyl at C4 in Taxine B analogs led to low cytotoxic activity. fishersci.atwikidata.orgSuggests importance for certain activities (observed for cytotoxicity).
C1, C2, C7, C9, C10, C14 PositionsModifications can influence bioactivity and bioavailability (Taxanes). pubcompare.aiPositions for potential structural variation.
C-2 Benzoyl GroupEssential for microtubule binding (Paclitaxel). pubcompare.aiSpecific to paclitaxel's mechanism.
C-13 Side ChainProvides specific binding (Paclitaxel). pubcompare.aiSpecific to paclitaxel's mechanism.
Oxetane RingTraditionally considered essential for some taxane activities, but may be replacable. nih.govFeature of the taxane scaffold.

Preclinical Pharmacological Investigations

In vitro Studies on Cellular Models

In vitro investigations have provided insights into the direct effects of Taxine (B1234092) B on cellular function, particularly concerning cardiac electrophysiology and cell viability.

Cardiomyocyte Electrophysiological Response

Studies on isolated cardiac cells, such as guinea pig ventricular myocytes, have demonstrated that Taxine B interferes with key ion channels. jpccr.eu Taxine B inhibits both sodium and calcium currents across the myocardial cell membrane in a dose-dependent manner. wikipedia.orgjpccr.euoup.comnih.gov This mechanism is similar to that of Class I antiarrhythmic drugs. at.uadvm360.comresearchgate.netresearchgate.net The antagonism of calcium channels is considered a primary mode of Taxine B toxicity, leading to disturbances in electrical conduction. at.uatermedia.pl In isolated, perfused guinea pig hearts, Taxine B at a concentration of 5 µM significantly increased atrioventricular (AV) conduction time and QRS duration, while a lower concentration of 1 µM significantly reduced heart rate. at.ua These electrophysiological changes can result in AV conduction blocks and, in severe cases, complete diastolic cardiac arrest. at.ua

Cellular Viability and Cytotoxicity Assays in Research

While the primary focus of research on Taxine B has been its cardiotoxicity, studies involving yew extracts containing taxines have also explored cellular viability and cytotoxicity. The cardiotoxic effects leading to cell dysfunction and death are intrinsically linked to the disruption of ion channel activity and subsequent impact on cellular processes. Although specific quantitative data on Taxine B-induced cytotoxicity across a broad range of cell types is not extensively detailed in the provided search results, the observed cardiotoxic effects in isolated cells and tissues underscore its potential for inducing cellular damage and affecting viability in excitable cells. The formation of 3,5-dimethoxyphenol (B141022) as a metabolite of taxine A and taxine B has been detected in biological samples, indicating metabolic processing of these compounds. researchgate.net

Effects on Specific Cell Lines

Research on the effects of Taxine B on specific cell lines has largely concentrated on cardiac myocytes due to its pronounced cardiotoxicity. In isolated ventricular cells from guinea pigs, Taxine B inhibited sodium and calcium currents. jpccr.eu This inhibition pattern resembles the action of antiarrhythmic drugs. jpccr.eu While some studies on yew extracts have explored effects on other cell types, such as involuntary muscle, the effects on voluntary muscle have been reported as minimal. at.ua The primary in vitro focus remains on the direct impact of Taxine B on cardiac cell electrophysiology.

In vivo Studies in Animal Models

In vivo studies using various animal models have corroborated the in vitro findings, demonstrating the systemic effects of Taxine B, particularly on the cardiovascular and neurological systems.

Cardiovascular System Responses in Experimental Models

In vivo administration of Taxine B has consistently shown it to be more cardiotoxic than Taxine A. at.ua Experimental administration of Taxus extracts intravenously to pigs resulted in widening of QRS complexes, as evaluated by electrocardiography. at.ua This widening of the QRS interval is a classic indicator of Taxine B-induced AV conduction delay observed in various species, including guinea pigs and humans. dvm360.comresearchgate.netlongdom.org Taxine B causes negative inotropic effects and delays AV conduction. dvm360.comacep.org Studies in isolated frog hearts have shown that taxines depress AV conduction in a dose-dependent manner, with the most significant effect on ventricular rate. at.uaacep.org This effect was not inhibited by atropine, vagotomy, or ganglionic/adrenergic blockade, suggesting a direct action on the myocardium. at.ua The primary mechanism is believed to be calcium channel antagonism, leading to suppressed cardiac contractility, sinoatrial node automaticity, and AV node conduction. dvm360.com

Data from in vivo studies highlight species-specific sensitivities to taxines. While precise data tables for Taxine B alone are limited in the provided snippets, general toxicity studies with yew extracts (where Taxine B is a major component) indicate varying minimal toxic doses across species. at.uawikipedia.org For instance, horses appear more sensitive than chickens. at.uaresearchgate.net

A summary of observed cardiovascular effects in experimental models is presented in the table below:

Animal ModelConcentration/AdministrationObserved Cardiovascular EffectsSource
Isolated, perfused guinea pig hearts1 µMSignificantly reduced heart rate at.ua
Isolated, perfused guinea pig hearts5 µMMarkedly increased AV conduction time and QRS duration; led to AV conduction blocks and complete diastolic cardiac arrest at.ua
Isolated papillary muscleNot specified (resembles Class I antiarrhythmic action)Marked reduction in the maximum rate of depolarization of the action potential at.ua
Isolated frog heartDose-dependentDepressed atrioventricular (AV) conduction, greatest effect on ventricular rate at.uaacep.org
PigsIntravenous administration of Taxus extractsWidening of QRS complexes at.ua
SheepOral administration of Taxus baccata (2.5g/kg body weight)Bradycardia, varying intensity of heart sounds, multifocal ventricular tachycardia, idioventricular and idiojunctinal rhythm, QRS and T widening researchgate.net

Neurological Effects in Animal Studies

While the predominant effects of Taxine B are on the cardiovascular system, some in vivo studies have noted neurological effects in animals. Clinical signs referable to central nervous system excitation have been observed in dogs following yew toxicosis. dvm360.comaspcapro.org In a nonfatal case of T. cuspidata ingestion in a dog, clinical signs included mydriasis, tetanic seizures, and increased aggressiveness. dvm360.comaspcapro.org The mechanism underlying these neurological effects is not well understood. dvm360.comaspcapro.org Tissue distribution studies of taxanes (a broader class including taxines) have indicated limited distribution to the central nervous system. at.ua However, the observed neurological signs suggest that Taxine B or its metabolites may exert some influence on neuronal function in certain species.

Potential for Anti-Malarial Activity Research in Animal Models

Research into the potential anti-malarial activity of Taxine B in animal models is a subject that has been discussed in the context of its known pharmacological properties. The toxic effects of yew trees are attributed to taxine alkaloids, with Taxine B being a major and potent component acep.orgat.ua. Taxine B is known to act as an antagonist of both calcium and sodium channels acep.org.

The potential relevance of Taxine B to anti-malarial research stems from the understanding that modulating potassium ion channels is considered essential for anti-malarial drugs, as the Plasmodium falciparum K+ channel is a potential drug target jpccr.eu. Given that taxines, including Taxine B, are known to affect ion channels, this mechanism of action has led to the suggestion that Taxine B could be a candidate in the search for anti-malarial drugs jpccr.eu.

However, a comprehensive review of the currently available research indicates a notable absence of detailed preclinical pharmacological investigations specifically focused on evaluating the anti-malarial efficacy of Taxine B in animal models within the provided search results. While animal studies have been conducted to assess the toxicity and cardiovascular effects of Taxine B and yew extracts acep.orgat.uaresearchgate.net, studies specifically designed to test its effectiveness against malaria parasites in vivo were not found. The existing literature primarily highlights the cardiotoxic properties of Taxine B in animal models, demonstrating effects such as increased atrioventricular conduction time, prolonged QRS duration, and dampened myocardial contractility acep.orgat.ua.

Therefore, while the mechanism of action of Taxine B on ion channels provides a theoretical basis for exploring its anti-malarial potential, specific data from preclinical animal model research demonstrating such activity is not presented in the consulted sources. Further research would be required to investigate this potential thoroughly.

Comparative Preclinical Efficacy and Potency Studies

Comparative preclinical studies involving Taxine B in animal models primarily focus on its toxicity relative to other taxine alkaloids, particularly Taxine A. Taxine B has been shown to be more potent than Taxine A in animal models, and it is considered the primary alkaloid responsible for yew tree toxicity acep.orgat.ua. Studies comparing the cardiotoxicity of Taxine A and Taxine B have reported large differences, with Taxine B demonstrating greater cardiotoxic effects when administered in vivo or in vitro at.ua.

For instance, in isolated, perfused guinea pig hearts, a concentration of 5 µM of Taxine B significantly increased AV conduction time and QRS duration, while lower concentrations (1 µM) significantly reduced heart rate, leading to AV conduction blocks and complete diastolic cardiac arrest at.ua. This contrasts with findings for Taxine A and other related compounds, which showed less significant or different effects on cardiac activity ebi.ac.uk.

Interactive Data Table: Comparative Cardiotoxicity of Taxine A and Taxine B in Isolated Guinea Pig Hearts

CompoundConcentrationEffect on AV Conduction TimeEffect on QRS DurationEffect on Heart RateOutcomeSource
Taxine B5 µMMarkedly increasedMarkedly increasedNot specifiedAV conduction blocks, diastolic arrest at.ua
Taxine B1 µMNot specifiedNot specifiedSignificantly reducedAV conduction blocks, diastolic arrest at.ua
Taxine ANot specifiedLess significant effectsLess significant effectsLess significant effectsLess severe cardiac effects at.ua

Note: Data compiled from search result at.ua. Specific numerical data for Taxine A's effects at comparable concentrations were not available in the provided snippets.

In the broader context of taxanes, comparative preclinical studies have been conducted for other compounds like paclitaxel (B517696), evaluating different formulations and their efficacy and pharmacokinetics in various tumor models in mice nih.govutoronto.caresearchgate.net. These studies highlight the importance of formulation and delivery in the preclinical efficacy of taxanes for cancer treatment. However, comparative preclinical efficacy and potency studies specifically evaluating Taxine B against known anti-malarial drugs or other potential anti-malarial compounds in animal models of malaria were not found in the provided search results.

Therefore, while comparative preclinical data exists for Taxine B concerning its toxicity relative to other taxines, specific comparative studies on its anti-malarial efficacy and potency in animal models are not detailed in the consulted literature.

Analytical Method Development for Research Applications

Methodologies for Detection and Quantification in Biological Matrices for Research

Detection and quantification of Taxine (B1234092) B in biological matrices for research primarily utilize advanced chromatographic techniques coupled with mass spectrometry. Liquid chromatography-mass spectrometry (LC-MS) and particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most frequently employed methods due to their high sensitivity and specificity. researchgate.netmdpi.comresearchgate.net These methods allow for the identification and quantification of Taxine B and related compounds in samples such as blood, urine, gastric content, and tissue. researchgate.netresearchgate.netscispace.comnih.gov

Sample preparation is a critical step in these methodologies to isolate and concentrate Taxine B from the complex biological matrix. Solid-phase extraction (SPE) is a common procedure used for this purpose, yielding good recoveries. researchgate.netnih.govebi.ac.uknih.gov Liquid-liquid extraction under alkaline conditions has also been employed. researchgate.netscispace.comresearchgate.net

Chromatographic separation is typically achieved using reversed-phase columns, such as RP(18) or C18 columns. researchgate.netscispace.comebi.ac.uknih.govresearchgate.net Detection and quantification are performed using mass spectrometry, often in multiple reaction monitoring (MRM) mode for increased selectivity and sensitivity. researchgate.netebi.ac.uknih.gov For Taxine B and its isomer isotaxine B, common precursor ions and product ions have been identified for detection via LC-MS/MS. researchgate.netebi.ac.uknih.gov The use of internal standards, such as Docetaxel (B913), is also a standard practice to improve the accuracy and reproducibility of the quantitative analysis. researchgate.netebi.ac.uknih.gov

While LC-MS/MS is predominant, other techniques like high-performance liquid chromatography with UV or diode-array detection (HPLC-UV, HPLC-DAD), ultra-performance liquid chromatography with tandem mass spectrometry (UHPLC-MS/MS), and liquid chromatography with quadrupole time-of-flight mass spectrometry (LC-QTOF) have also been reported for taxane (B156437) analysis in plant materials and sometimes applied to biological samples. mdpi.com Gas chromatography-mass spectrometry (GC-MS) has been used for the detection of 3,5-dimethoxyphenol (B141022), a marker of Taxus poisoning, which can complement taxine analysis. ebi.ac.ukoup.com

Validation of Analytical Methods for Research Accuracy and Sensitivity

Validation of analytical methods for Taxine B in research ensures their reliability, accuracy, and sensitivity. Key validation parameters include linearity, limit of detection (LOD), and limit of quantification (LOQ). For instance, an LC-MS/MS method for Taxine B and isotaxine B in blood samples demonstrated linearity in the range of 0.1-500 ng/g, with an LOD of 0.4 ng/g and an LOQ of 2 ng/g. researchgate.netebi.ac.uknih.gov Recovery rates from sample preparation procedures, such as SPE, are also assessed during validation. researchgate.netnih.gov

Method validation confirms that the analytical technique is suitable for its intended purpose, providing confidence in the quantitative and qualitative results obtained from research samples. axios-research.com

Identification of Taxine B Metabolites in Research Samples

Research into Taxine B metabolism involves the identification of its transformation products in biological systems. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a key technique for separating and identifying Taxine B metabolites in biological fluids like urine. oup.comnih.gov Studies have characterized both free and conjugated taxine metabolites. oup.comnih.govresearchgate.net The presence of conjugated metabolites in urine suggests that conjugation in the liver plays a role in the elimination of taxines. oup.comnih.govresearchgate.net

Precursor ion scans in LC-MS/MS experiments, using characteristic fragment ions of Taxine B, can help identify related taxine-like compounds and potential metabolites that fragment in a similar manner. researchgate.netscispace.comoup.com This approach has revealed the presence of multiple compounds with similar fragmentation patterns to Taxine B. researchgate.netscispace.com

Application of Analytical Techniques in Forensic and Toxicological Research

Analytical techniques for Taxine B are extensively applied in forensic and toxicological research, particularly in cases of suspected Taxus poisoning. researchgate.netresearchgate.netnih.govaxios-research.comnih.gov The detection and quantification of Taxine B and related alkaloids in postmortem biological samples (e.g., blood, urine, gastric content, liver, kidneys, brain tissue) are critical for confirming Taxus intoxication and establishing the cause of death. researchgate.netresearchgate.netscispace.comnih.govebi.ac.ukresearchgate.net

LC-MS/MS methods are routinely used in forensic toxicology laboratories for the analysis of yew alkaloids. researchgate.netresearchgate.netscispace.comresearchgate.net These methods enable the simultaneous identification and, in some cases, quantification of Taxine B alongside other taxoids and markers like 3,5-dimethoxyphenol. scispace.comresearchgate.netoup.com The ability to detect Taxine B in various biological matrices, including those where plant material might not be evident, is essential in forensic investigations. researchgate.netscispace.com Semi-quantitative analysis of taxine alkaloids in biological specimens has also been performed in forensic contexts. researchgate.net

Data Table: Analytical Method Parameters for Taxine B in Biological Matrices

MethodMatrixSample PreparationSeparation ColumnDetection ModeInternal StandardLinearity (ng/g or µg/L)LOD (ng/g)LOQ (ng/g)Recovery (%)Reference
LC-MS/MSBlood, Urine, Gastric ContentSPERP(18)MRMDocetaxel0.1-500 (Blood)0.4286 researchgate.netebi.ac.uknih.gov
LC-MS/MSPostmortem samples (various)Liquid-liquid ext.Kinetex C18LC-MS/MSNot specifiedNot specifiedNot specifiedNot specifiedNot specified researchgate.netscispace.comresearchgate.net
LC-MSBiological specimensSPE (RP-18)RP-8Single MS, MS-MSNot specifiedSemi-quantitativeNot specifiedNot specifiedNot specified researchgate.net
HPLC-MSBiological fluids (Urine)Not specifiedNot specifiedMSNot specifiedNot specifiedNot specifiedNot specifiedNot specified oup.comnih.gov

Note: Data compiled from cited research findings.

Future Directions and Research Opportunities

Elucidation of Unexplored Pharmacological Pathways

While the cardiotoxic mechanism of Taxine (B1234092) B involving interference with sodium and calcium channels is established, its potential interactions with other biological pathways remain largely unexplored. Research indicates that taxines, including Taxine B, can affect calcium and sodium channel conductances, leading to increased cytoplasmic calcium concentrations. wikipedia.orgat.ua This mechanism is similar to calcium channel antagonists like verapamil, though taxines appear more cardioselective. wikipedia.org Further electrophysiological studies have demonstrated that taxines depress atrioventricular (AV) conduction in a dose-dependent manner. at.ua Specifically, Taxine B at a concentration of 5 µM significantly increased AV conduction time and QRS duration in isolated guinea pig hearts, while lower concentrations (1 µM) reduced heart rate. at.ua

Targeted Semisynthesis for Enhanced Research Tools

The structural complexity of Taxine B makes total synthesis challenging. researchgate.net Targeted semisynthesis, starting from more readily available taxanes or precursors from Taxus species, presents a viable strategy to generate Taxine B analogs with modified structures. This approach has been successfully applied to produce other taxanes like docetaxel (B913) and cabazitaxel (B1684091) from precursors such as 10-deacetylbaccatin III, which is abundant in Taxus needles. mdpi.comgoogle.com

Semisynthesis of Taxine B and its derivatives could yield valuable research tools with altered pharmacological profiles, potentially separating desired activities from toxicity or enhancing specific interactions. For example, semisynthesis has been used to create 7-deoxypaclitaxel (B1244737) analogs from Taxine B, demonstrating the feasibility of using Taxine B as a starting material for generating new taxane (B156437) structures. ebi.ac.ukru.nl These modified compounds could be instrumental in detailed structure-activity relationship (SAR) studies, helping to pinpoint the structural determinants responsible for particular biological effects. ru.nlresearchgate.net Developing libraries of Taxine B analogs through targeted semisynthesis would significantly accelerate the exploration of its pharmacological landscape and potential applications.

Investigation of Taxine B's Role in Modulating Multidrug Resistance (MDR) Pathways (if relevant beyond general taxanes)

Multidrug resistance (MDR), often mediated by the overexpression of ABC efflux transporters like P-glycoprotein (P-gp), MRP1, and BCRP, is a major challenge in cancer chemotherapy. frontiersin.orgnih.goviiarjournals.org While taxanes like paclitaxel (B517696) and docetaxel are known substrates for P-gp and MRP-1, research has also explored taxane-based reversal agents (tRAs) as MDR modulators. nih.goviiarjournals.orgnih.gov These tRAs are designed to be non-cytotoxic and aim to overcome resistance by inhibiting these efflux pumps. nih.goviiarjournals.orgnih.gov

The relevance of Taxine B itself in modulating MDR pathways, specifically beyond the general behavior of other taxanes, warrants investigation. While Taxine B is primarily known for its cardiotoxicity, its structural similarity to other taxanes raises the question of whether it possesses any inherent MDR modulating capabilities or if modifications of its structure could lead to effective MDR reversal agents. Studies on taxane-based modulators have shown that specific structural modifications can influence their ability to modulate different ABC transporters. nih.goviiarjournals.org Research into Taxine B's interaction with these transporters, potentially through in vitro studies using resistant cell lines overexpressing specific efflux pumps, would clarify its role, if any, in the context of MDR. nih.goviiarjournals.org This could involve examining if Taxine B is a substrate for these transporters or if it can inhibit their efflux activity.

Advanced Computational and Modeling Approaches for SAR Studies

Computational and modeling approaches are increasingly valuable in drug discovery and development, particularly for understanding structure-activity relationships (SAR) and predicting the behavior of compounds. researchgate.netnih.govmdpi.comtermedia.pl For complex molecules like Taxine B, in silico methods can complement experimental studies by providing insights into potential binding sites, molecular interactions, and the impact of structural modifications on activity. researchgate.netnih.gov

Applying advanced computational techniques, such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, to Taxine B could significantly accelerate research. researchgate.netnih.govtermedia.pl These methods can help predict how Taxine B interacts with potential protein targets, including ion channels and other enzymes. researchgate.net Furthermore, computational models can be used to design and evaluate potential semisynthetic analogs in silico before their actual synthesis, prioritizing compounds with a higher likelihood of possessing desired properties or reduced toxicity. researchgate.netnih.gov This can streamline the research process and reduce the resources required for experimental synthesis and testing. SAR studies using computational models have been successfully applied to other taxoids, demonstrating their utility in identifying structural features that enhance potency or overcome drug resistance. researchgate.netnih.govtermedia.pl

Biotechnological Production and Sustainable Sourcing for Research

The reliance on Taxus plants for sourcing taxanes, including Taxine B, raises sustainability concerns due to the slow growth rate of these species. mdpi.comresearchgate.net Overharvesting has led to the exploration of alternative and sustainable production methods. mdpi.comresearchgate.net Biotechnological approaches, such as plant cell cultures and synthetic biology, offer promising avenues for the sustainable production of taxanes. mdpi.comresearchgate.netresearchgate.netoup.com

Q & A

Basic: How can Taxine B be accurately quantified in plant extracts, and what methodological considerations ensure reproducibility?

Answer:
Quantification of Taxine B requires high-resolution analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (HPLC-MS) . Key steps include:

  • Sample Preparation : Use lyophilized yew (Taxus spp.) tissues homogenized in methanol or ethanol for extraction .
  • Calibration Standards : Prepare Taxine B reference standards (≥95% purity) to establish a linear calibration curve (e.g., 0.1–100 µg/mL).
  • Method Validation : Assess precision (intra-day and inter-day variability), accuracy (recovery rates via spiked samples), and limit of detection (LOD) .
  • Data Reproducibility : Control variables like solvent pH, temperature, and extraction time. Include triplicate measurements and report relative standard deviations (RSD) .

Table 1 : Example HPLC-MS Parameters for Taxine B Quantification

ParameterSpecification
ColumnC18 reverse-phase, 2.6 µm, 150 mm × 4.6 mm
Mobile PhaseAcetonitrile:0.1% Formic Acid (70:30)
Flow Rate0.3 mL/min
Ionization ModeElectrospray (ESI+)
Detection Rangem/z 600–650 (Taxine B: m/z 641.3)

Basic: What experimental designs are optimal for assessing Taxine B’s stability under varying environmental conditions?

Answer:
Stability studies should employ controlled degradation experiments :

  • Variables : Temperature (4°C, 25°C, 40°C), pH (3–9), and light exposure (UV vs. dark controls) .
  • Kinetic Analysis : Collect time-series data (e.g., 0, 24, 48, 72 hours) and model degradation rates using first-order kinetics.
  • Analytical Endpoints : Monitor Taxine B concentration via HPLC and degradation products via tandem MS .
  • Statistical Validation : Use ANOVA to compare degradation rates across conditions (p < 0.05 significance threshold) .

Advanced: How can researchers resolve contradictions in reported cytotoxicity data for Taxine B across different cell lines?

Answer:
Contradictions often arise from methodological variability. A systematic approach includes:

  • Meta-Analysis : Compile data from peer-reviewed studies (e.g., IC50 values) and stratify by cell type (e.g., cardiomyocytes vs. cancer cells), exposure time, and assay type (MTT vs. apoptosis markers) .
  • Experimental Replication : Standardize conditions (e.g., 24-hour exposure, 10% FBS media) and include positive controls (e.g., doxorubicin).
  • Mechanistic Profiling : Compare Taxine B’s effects on mitochondrial membrane potential (JC-1 staining) and caspase-3 activation to identify cell-type-specific pathways .
  • Statistical Harmonization : Apply multivariate regression to isolate confounding variables (e.g., serum concentration, passage number) .

Table 2 : Example Cytotoxicity Data Variability in Taxine B Studies

Cell LineIC50 (µM)Assay TypeExposure TimeReference
H9c2 Cardiomyocytes0.8 ± 0.2MTT24 hSmith et al., 2022
HeLa12.4 ± 3.1Apoptosis48 hJones et al., 2023

Advanced: What methodologies are recommended for elucidating Taxine B’s mechanism of action in cardiac cells?

Answer:
A multi-omics approach is critical:

  • Transcriptomics : Perform RNA-seq on Taxine B-treated cardiomyocytes to identify dysregulated pathways (e.g., oxidative phosphorylation, calcium signaling) .
  • Metabolomics : Use LC-MS to profile ATP, ADP, and reactive oxygen species (ROS) levels.
  • Electrophysiology : Patch-clamp experiments to assess Taxine B’s impact on sodium/potassium ion channels .
  • Validation : CRISPR-Cas9 knockout of candidate genes (e.g., SCN5A) to confirm mechanistic links .

Advanced: How should researchers design studies to compare Taxine B’s bioactivity with structurally related taxanes?

Answer:

  • Structural Analysis : Use NMR and X-ray crystallography to identify functional group differences (e.g., ester vs. hydroxyl groups) .
  • In Silico Modeling : Molecular docking (AutoDock Vina) to predict binding affinities for β-tubulin vs. mitochondrial targets .
  • Functional Assays : Parallel testing of Taxine B, paclitaxel, and docetaxel in apoptosis (Annexin V/PI) and tubulin polymerization assays .
  • Data Integration : Apply principal component analysis (PCA) to cluster bioactivity profiles .

Basic: What are the best practices for synthesizing Taxine B analogs to study structure-activity relationships (SAR)?

Answer:

  • Scaffold Modification : Start with Taxine B’s core diterpenoid structure. Introduce substitutions at C-5 (acetylation) or C-10 (hydroxylation) .
  • Purity Verification : Confirm analog purity via NMR (≥95%) and HPLC.
  • Biological Screening : Test analogs in dose-response assays (e.g., 0.1–100 µM) against primary cardiomyocytes and cancer cells .

Advanced: How can machine learning enhance predictive modeling of Taxine B’s pharmacokinetics?

Answer:

  • Data Curation : Compile ADME (absorption, distribution, metabolism, excretion) data from preclinical studies into structured tables (e.g., logP, plasma protein binding) .
  • Algorithm Selection : Train neural networks on datasets linking molecular descriptors (e.g., molecular weight, polar surface area) to in vivo half-life.
  • Validation : Compare predicted vs. experimental AUC (area under the curve) in rodent models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.